Structural Differentiation: N-Benzyl Substituent Confers Distinct Molecular Topology vs. N-Des-Benzyl Analog
CAS 899735-10-5 contains an N-benzyl group on the amide nitrogen, which distinguishes it from the otherwise identical N-des-benzyl analog, 3-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide (CAS 868677-68-3, molecular weight 406.5 g/mol) . This benzyl substituent increases molecular weight by approximately 90 Da (from 406.5 to 496.6 g/mol) and adds a lipophilic aromatic moiety absent in the comparator. Published SAR data on benzothiazole N-(phenylsulfonyl)amides indicate that the presence of an N-benzyl or N-arylalkyl substituent is associated with enhanced PPARα antagonistic potency relative to N-H analogs, as the aromatic group engages in favorable π-π stacking interactions within the receptor's hydrophobic ligand-binding domain [1]. While direct head-to-head bioactivity data for these specific two compounds is not publicly available, the class-level SAR precedent establishes that the N-benzyl group is a non-trivial structural determinant of biological activity.
| Evidence Dimension | Molecular weight and N-substituent presence |
|---|---|
| Target Compound Data | 496.6 g/mol; N-benzyl present |
| Comparator Or Baseline | 406.5 g/mol (CAS 868677-68-3); N-H instead of N-benzyl |
| Quantified Difference | ΔMW = +90.1 g/mol; presence vs. absence of benzyl lipophilic anchor |
| Conditions | Structural comparison based on molecular formula and SMILES (Chemsrc database). SAR inference from benzothiazole N-(phenylsulfonyl)amide class studies. |
Why This Matters
The N-benzyl group alters both molecular recognition properties and physicochemical profile, meaning CAS 868677-68-3 cannot serve as a structural or functional surrogate for CAS 899735-10-5 in screening or SAR expansion programs.
- [1] Ammazzalorso, A., Giancristofaro, A., D'Angelo, A., De Filippis, B., Fantacuzzi, M., Giampietro, L., Maccallini, C., & Amoroso, R. (2011). Benzothiazole-based N-(phenylsulfonyl)amides as a novel family of PPARα antagonists. Bioorganic & Medicinal Chemistry Letters, 21(16), 4869–4872. doi:10.1016/j.bmcl.2011.06.028 View Source
